1-(2-CHLOROPHENYL)-4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(2-CHLOROPHENYL)-4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorophenyl group and a 3,4-dimethoxybenzenesulfonyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-CHLOROPHENYL)-4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. The synthetic route often includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Chlorophenyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the 2-chlorophenyl group.
Introduction of 3,4-Dimethoxybenzenesulfonyl Group: Finally, the compound is sulfonylated using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
1-(2-CHLOROPHENYL)-4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(2-CHLOROPHENYL)-4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-CHLOROPHENYL)-4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)piperazine: Lacks the 3,4-dimethoxybenzenesulfonyl group, resulting in different chemical and biological properties.
4-(3,4-Dimethoxybenzenesulfonyl)piperazine:
1-(2-Chlorophenyl)-4-(methanesulfonyl)piperazine: Contains a methanesulfonyl group instead of the 3,4-dimethoxybenzenesulfonyl group, affecting its chemical behavior and uses.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-17-8-7-14(13-18(17)25-2)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUUODIFFGWZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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